Cas no 934263-64-6 (N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide)

N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide structure
934263-64-6 structure
Nome del prodotto:N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
Numero CAS:934263-64-6
MF:C28H40FN3O5SSi
MW:577.783210754395
CID:5672443

N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
    • Inchi: 1S/C28H40FN3O5SSi/c1-18(2)25-23(15-14-21-16-22(17-24(33)36-21)37-39(8,9)28(3,4)5)26(19-10-12-20(29)13-11-19)31-27(30-25)32(6)38(7,34)35/h10-15,18,21-22H,16-17H2,1-9H3/b15-14+/t21-,22-/m1/s1
    • Chiave InChI: WZGPIBBCDYPFDI-UQECUQMJSA-N
    • Sorrisi: CS(N(C1=NC(C(C)C)=C(/C=C/[C@H]2OC(=O)C[C@H](O[Si](C(C)(C)C)(C)C)C2)C(C2=CC=C(F)C=C2)=N1)C)(=O)=O

Proprietà sperimentali

  • Densità: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Punto di fusione: 118 °C
  • Punto di ebollizione: 679.7±65.0 °C(Predicted)
  • pka: -0.45±0.10(Predicted)

N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  45 min, -42 °C; -42 °C → -82 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  10 min, 10 °C
Riferimento
Process for preparation of key intermediates for synthesis of rosuvastatin
, World Intellectual Property Organization, , ,

N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide Raw materials

N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide Preparation Products

Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica